3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine chemical structure and properties
3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine chemical structure and properties
Topic: 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Chemical Structure and Properties Content Type: Technical Dossier / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Scaffold Analysis, Synthetic Methodologies, and Therapeutic Utility
Executive Summary
The 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 1431721-01-5) represents a high-value pharmacophore in modern medicinal chemistry. Structurally characterized by a fused bicyclic system combining the electron-deficient pyridine ring with a diazole (pyrazole) core, this compound serves as a critical intermediate for developing kinase inhibitors (e.g., ERK, JAK) and allosteric modulators. Its dual-halogenated motif offers orthogonal reactivity profiles—enabling sequential functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling—making it a "privileged structure" for diversity-oriented synthesis.
Structural Architecture & Electronic Properties
Nomenclature and Numbering
Correct numbering is vital for predicting regioselectivity. The [4,3-c] fusion indicates the pyrazole is fused to the c-bond (positions 3 and 4) of the pyridine ring.
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Substituents: Chlorine atoms at positions 3 (pyrazole ring) and 6 (pyridine ring).
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Tautomerism: Exists primarily in the 1H-tautomer in solution, though the 2H-form is accessible during alkylation depending on conditions.
Visualization of the Core
The following diagram illustrates the IUPAC numbering scheme and the distinct electronic zones of the molecule.
Figure 1: Connectivity and numbering of the 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold. Red nodes indicate chlorination sites.
Physicochemical Profile
The following data points are essential for handling and formulation.
| Property | Value / Description | Relevance |
| Molecular Formula | C₆H₃Cl₂N₃ | Stoichiometry |
| Molecular Weight | 188.01 g/mol | Fragment-based drug design |
| CAS Number | 1431721-01-5 | Identification |
| Calculated LogP | ~2.1 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~12.5 (NH) | Deprotonation requires strong base (e.g., NaH, Cs₂CO₃) |
| pKa (Base) | ~2.0 (Pyridine N) | Weakly basic due to electron-withdrawing Cl groups |
| Solubility | DMSO, DMF, MeOH | Low aqueous solubility; requires organic co-solvents |
Synthetic Methodologies
The synthesis of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine is typically achieved via a convergent route starting from substituted pyridines. The most robust protocol involves the construction of the pyrazole ring onto a pre-functionalized pyridine core, followed by regioselective chlorination.
Synthetic Pathway Diagram[5]
Figure 2: Two-step synthetic route from 2,4-dichloro-5-pyridinecarboxaldehyde.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for pyrazolopyridines.
Step 1: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine
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Reagents: 2,4-Dichloro-5-pyridinecarboxaldehyde (1.0 eq), Hydrazine monohydrate (2.5 eq), Ethanol (10 vol), Triethylamine (1.1 eq).
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Procedure:
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Dissolve the aldehyde in ethanol and cool to 0°C.
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Add hydrazine monohydrate dropwise over 20 minutes. The reaction is exothermic.
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Allow the mixture to warm to room temperature and stir for 4 hours. The hydrazine condenses with the aldehyde and subsequently displaces the chlorine at the 4-position (ortho to the aldehyde) to close the ring.
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Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Hexane or flash chromatography (DCM/MeOH).
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Step 2: Chlorination to 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
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Reagents: 6-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF (5 vol).
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Procedure:
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Dissolve the intermediate in DMF.
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Add NCS portion-wise at room temperature.
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Heat the mixture to 50°C for 6–12 hours. Monitor by LC-MS for the disappearance of starting material.
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Mechanism: The pyrazole C3 position is electron-rich relative to the pyridine ring, allowing for selective electrophilic aromatic substitution.
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Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter the solid.[4][5] If no precipitate forms, extract with EtOAc.
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Validation: ¹H NMR should show the loss of the C3 proton signal (typically around δ 8.2 ppm).
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Reactivity & Derivatization Strategies
The 3,6-dichloro scaffold offers orthogonal reactivity, allowing medicinal chemists to introduce substituents sequentially.
Reactivity Map
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C6-Chlorine (Pyridine Ring): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen (para-like relationship).
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C3-Chlorine (Pyrazole Ring): Less reactive toward SNAr but excellent for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
Derivatization Workflow
Figure 3: Orthogonal functionalization strategies.
Key Reactions
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SNAr at C6:
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Conditions: Primary/Secondary amine, DIPEA, n-BuOH, 120°C (Microwave).
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Outcome: Selective displacement of the C6-Cl. The C3-Cl remains intact.
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Suzuki Coupling at C3:
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Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
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Outcome: Installation of aryl/heteroaryl groups at C3. Note: If C6-Cl is present, careful catalyst selection is required to avoid bis-coupling, or C6 should be substituted first.
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Therapeutic Applications
The pyrazolo[4,3-c]pyridine scaffold is a bioisostere of the purine nucleus, making it highly relevant for ATP-competitive inhibition.
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Kinase Inhibition: Derivatives of this core have shown potency against ERK (Extracellular Signal-Regulated Kinase) and JAK (Janus Kinase) . The N1/N2 nitrogens can form hydrogen bonds with the hinge region of the kinase ATP pocket.
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mGluR Modulation: Analogues (e.g., VU0418506) have been identified as positive allosteric modulators (PAMs) for metabotropic glutamate receptors, specifically mGlu4, for Parkinson's disease treatment.
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Oncology: The 3,6-dichloro variant serves as a precursor to "compound libraries" screened for anti-proliferative activity in solid tumors.
References
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Chemical Identity & Properties
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PubChem Compound Summary for CID 19930500 (1H-Pyrazolo[4,3-c]pyridine core). National Center for Biotechnology Information (2025). Link
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Synthetic Methodologies
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Medicinal Chemistry Applications
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Discovery of VU0418506, a Novel Positive Allosteric Modulator of mGlu4. ACS Chemical Neuroscience, 7(9), 1192–1200 (2016). Link
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Commercial Availability & CAS Data
Sources
- 1. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine - C6H3Cl2N3 | CSSB00015739950 [chem-space.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. 6-Chloro-1H-pyrazolo 4,3-c pyridine 1206979-33-0 [sigmaaldrich.cn]
- 6. 1431721-01-5|3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
- 7. 120422-91-5|3-Methyl-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
